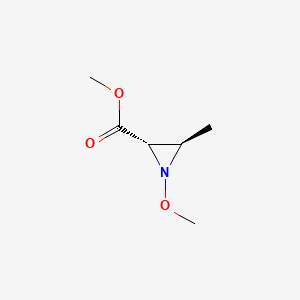
Keto Tiagabine Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keto Tiagabine Tosylate is a compound with the molecular formula C27H33NO6S3 and a molecular weight of 563.75 g/mol . It is primarily used in neurological research and is associated with GABA receptors, neurotransmission, and various neurological conditions such as epilepsy, depression, and anxiety .
Méthodes De Préparation
The synthesis of Keto Tiagabine Tosylate involves the tosylation of enol forms of β-keto esters. This process can be stereoselective, producing either (E)- or (Z)-enol tosylates depending on the reagents and conditions used. For example, using TsCl–Me2N(CH2)6NMe2 as the reagent can yield (E)-enol tosylates, while TsCl–TMEDA–LiCl can produce (Z)-enol tosylates . Industrial production methods typically involve these robust and stereodefined enol tosylation processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Keto Tiagabine Tosylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Tosylates are excellent leaving groups, making this compound suitable for nucleophilic substitution reactions. Common reagents used in these reactions include tosyl chloride (TsCl), lithium chloride (LiCl), and various amines. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Keto Tiagabine Tosylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for synthesizing other compounds and studying reaction mechanisms.
Biology: Investigating the role of GABA receptors and neurotransmission.
Medicine: Researching treatments for neurological conditions such as epilepsy, depression, and anxiety.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Keto Tiagabine Tosylate is related to its ability to inhibit GABA reuptake. By binding to recognition sites associated with the GABA uptake carrier, it blocks GABA uptake into presynaptic neurons, allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells . This enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system .
Comparaison Avec Des Composés Similaires
Keto Tiagabine Tosylate is unique due to its specific structure and mechanism of action. Similar compounds include:
Tiagabine: The parent compound, which also inhibits GABA reuptake.
Other Tosylates: Compounds like p-toluenesulfonyl (tosyl) derivatives, which are used in various chemical reactions. This compound stands out due to its specific applications in neurological research and its effectiveness in inhibiting GABA reuptake.
Propriétés
IUPAC Name |
(3S)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2.C7H8O3S/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDIWSZORHMNBU-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@@H](C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857912 |
Source


|
| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161014-56-8 |
Source


|
| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)

![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)


![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)
